molecular formula C₉H₁₆O₇ B1147520 Propyl beta-d-glucuronide CAS No. 17685-07-3

Propyl beta-d-glucuronide

Cat. No. B1147520
CAS RN: 17685-07-3
M. Wt: 236.22
InChI Key:
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Description

Propyl beta-D-glucuronide is a research pharmaceutical drug commonly used in biomedical research acting as a substrate for enzymes involved in glucuronidation and drug metabolism studies . It is a non-natural reference standard for calibration and quantification of glucuronide metabolites of alcohol when using GC-MS, LC-MS, or HPLC methodology .


Synthesis Analysis

The synthesis of Propyl beta-D-glucuronide involves glucuronidation, a metabolic process mediated by the human UDP-glucuronosyltransferase (UGT) family of enzymes . UGT activity results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .


Chemical Reactions Analysis

β-Glucuronidase enzymes catalyze the hydrolysis of β-D-glucopyranosiduronic derivatives into their corresponding aglycons and D-glucuronic acid sugar moieties . This reaction is significant in the metabolism of Propyl beta-D-glucuronide.

Scientific Research Applications

Glucuronidation Studies

Propyl beta-d-glucuronide is a glucuronide of a short-chained aliphatic alcohol formed via glucuronidation in human liver microsomes in vitro . This makes it a valuable compound for studying the process of glucuronidation, a major pathway for the biotransformation of most drugs, other xenobiotics, and some endogenous substances .

Metabolic Studies

Propyl beta-d-glucuronide can be used in metabolic studies. For instance, it has been used in the simultaneous quantification of Propylthiouracil and its N-β-d glucuronide by HPLC-MS/MS . This helps in understanding the metabolism of Propylthiouracil, a drug used for the management of hyperthyroidism and thyrotoxicosis .

Drug Interaction Studies

The formation of Propyl beta-d-glucuronide in human liver microsomes can be influenced by other substances, including drugs. Therefore, it can be used in studies investigating potential drug interactions at the level of glucuronidation .

Toxicology Studies

Propyl beta-d-glucuronide can be used in toxicology studies. The glucuronidation process can lead to the formation of toxic metabolites, and studying this process with Propyl beta-d-glucuronide can provide insights into potential toxic effects .

Pharmacokinetic Studies

Propyl beta-d-glucuronide can be used in pharmacokinetic studies to understand how the body absorbs, distributes, metabolizes, and excretes drugs. The formation of Propyl beta-d-glucuronide can influence the pharmacokinetics of drugs .

Development of Analytical Methods

Propyl beta-d-glucuronide has been used in the development of analytical methods, such as the HPLC-MS/MS method for the simultaneous quantification of Propylthiouracil and its N-β-d glucuronide . This can help in the detection and quantification of these substances in biological samples .

Future Directions

Recent advances in the detection of β-glucuronidase activity, which is significant in the metabolism of Propyl beta-D-glucuronide, have been made . These advances include the development of sensors for β-glucuronidase activity detection, which offer rapid and reliable detection . This could facilitate future mechanistic investigations on the metabolism of Propyl beta-D-glucuronide and may optimize its clinical application .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-propoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O7/c1-2-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14/h4-7,9-12H,2-3H2,1H3,(H,13,14)/t4-,5-,6+,7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIZNQNCGFFJFO-KPRJIFDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291175
Record name Propyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl beta-d-glucuronide

CAS RN

17685-07-3
Record name Propyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17685-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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